molecular formula C11H9N3O3 B1491656 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid CAS No. 2098011-48-2

2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Cat. No.: B1491656
CAS No.: 2098011-48-2
M. Wt: 231.21 g/mol
InChI Key: PPUPUKSKTMWPKO-UHFFFAOYSA-N
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Description

2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C11H9N3O3 and its molecular weight is 231.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

    Target of Action

    Compounds with similar structures, such as chalcones and pyrazoles, have been found to exhibit a wide range of biological activities including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anti-cancer agents . The specific targets of these compounds can vary widely depending on their structure and the disease or condition they are designed to treat.

    Mode of Action

    The biological action of these compounds is thought to be due to the conjugation of the double bond with the carbonyl group . They may interact with their targets by forming covalent bonds, disrupting normal cellular processes, or modulating the activity of specific proteins or enzymes.

Biological Activity

2-(6-(Furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid is a complex organic compound featuring a unique arrangement of heterocyclic structures. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. The presence of the furan and imidazole rings contributes to its chemical reactivity and interaction with biological systems.

  • Molecular Formula : C11H12N4O3
  • Molecular Weight : Approximately 218.23 g/mol
  • CAS Number : 2098011-48-2

Antimicrobial Activity

Research indicates that compounds containing imidazo[1,2-b]pyrazole structures exhibit notable antimicrobial properties. A study evaluated various derivatives, including those similar to this compound, showing significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)MBC/MFC (μg/mL)Biofilm Inhibition (%)
7b0.22 - 0.25-Superior to Ciprofloxacin
10--Significant reduction

These derivatives displayed a synergistic effect when combined with standard antibiotics, enhancing their efficacy while maintaining low toxicity levels with hemolytic activity ranging from 3.23% to 15.22% .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various assays targeting cyclooxygenase (COX) enzymes.

CompoundCOX-2 Inhibition IC50 (μM)COX-1 Inhibition IC50 (μM)
125a0.02>2000
125b0.04>2000

These compounds demonstrated selective inhibition of COX-2 over COX-1, indicating a favorable safety profile for gastrointestinal health .

The biological mechanisms attributed to the activity of this compound include:

  • DNA Gyrase Inhibition : Exhibiting IC50 values between 12.27–31.64 μM.
  • Dihydrofolate Reductase (DHFR) Inhibition : With IC50 values ranging from 0.52–2.67 μM, indicating potential in treating bacterial infections by disrupting folate synthesis.

Case Studies

A review of recent developments highlighted the synthesis and therapeutic aspects of pyrazole derivatives, including those similar to this compound. These studies emphasized the importance of structural modifications in enhancing biological activity and reducing toxicity .

Properties

IUPAC Name

2-[6-(furan-3-yl)imidazo[1,2-b]pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-11(16)6-13-2-3-14-10(13)5-9(12-14)8-1-4-17-7-8/h1-5,7H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUPUKSKTMWPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NN3C=CN(C3=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
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2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
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2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
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2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
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2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 6
2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.